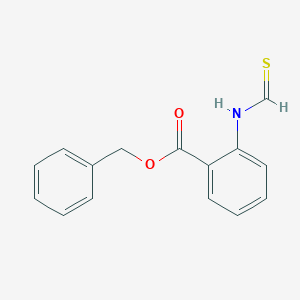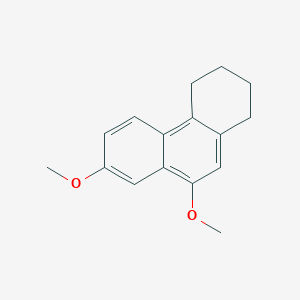
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is an organic compound with the molecular formula C11H11Cl3O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methyl group and a trichloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate typically involves the esterification of 4-Methyl-3-(2,2,2-trichloroethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and acetic acid.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: 4-Methyl-3-(2,2,2-trichloroethyl)phenol and acetic acid.
Reduction: 4-Methyl-3-(2,2-dichloroethyl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Methylphenyl acetate: Lacks the trichloroethyl group, making it less reactive in certain chemical reactions.
3-(2,2,2-Trichloroethyl)phenyl acetate: Lacks the methyl group, which may affect its chemical properties and reactivity.
Phenyl acetate: The simplest form, lacking both the methyl and trichloroethyl groups.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is unique due to the presence of both the methyl and trichloroethyl groups, which confer distinct chemical properties and reactivity
属性
| 91193-94-1 | |
分子式 |
C11H11Cl3O2 |
分子量 |
281.6 g/mol |
IUPAC 名称 |
[4-methyl-3-(2,2,2-trichloroethyl)phenyl] acetate |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-3-4-10(16-8(2)15)5-9(7)6-11(12,13)14/h3-5H,6H2,1-2H3 |
InChI 键 |
IYUIQDRIQANGPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)C)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)

![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
